molecular formula C13H15NO B6303286 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole CAS No. 1929585-16-9

2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole

Cat. No.: B6303286
CAS No.: 1929585-16-9
M. Wt: 201.26 g/mol
InChI Key: PRNGJNYYUNWTOX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole is a high-purity pyrrole derivative intended for research and development purposes. Pyrrole derivatives are privileged structures in medicinal chemistry, frequently serving as key scaffolds in the discovery of novel therapeutic agents . This compound is part of a class of heterocyclic molecules that have demonstrated significant research value in various domains. Pyrrole-based compounds are extensively investigated as potential inhibitors for specific biological targets. Research into analogous structures has shown promise in areas such as integrin inhibition, which is relevant for conditions like fibrosis, osteoporosis, and oncology , as well as acting as antagonists for purinergic receptors (P2X), which are targets for neuropathic pain and chronic inflammatory disorders . The structure of this compound, featuring a methoxyphenyl moiety, is common in pharmaceuticals and material science, contributing to specific electronic properties and molecular interactions . Researchers can utilize this chemical as a versatile building block for further synthetic elaboration, including participation in cross-coupling reactions to create more complex molecular architectures . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-(4-methoxyphenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-11-6-9-13(14-11)10-4-7-12(15-2)8-5-10/h4-9,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNGJNYYUNWTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Methoxyphenyl 5 Ethyl 1h Pyrrole and Its Analogues

Direct Synthesis Approaches to 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole

The direct construction of the this compound ring system can be achieved through several efficient synthetic routes. These methods focus on the direct formation of the pyrrole (B145914) nucleus from acyclic precursors in a single or multi-step sequence.

One-Pot Cyclization Reactions Utilizing Precursors for this compound

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. rsc.orgtandfonline.com For the synthesis of substituted pyrroles, this often involves the in situ generation of a 1,4-dicarbonyl compound followed by condensation with an amine source. tandfonline.com

A notable example is the Paal-Knorr reaction, which remains a cornerstone for pyrrole synthesis due to its simplicity and efficiency. rgmcet.edu.in This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), often under acidic conditions. organic-chemistry.orgalfa-chemistry.com The use of microwave irradiation has been shown to accelerate this reaction significantly. nih.gov Various catalysts, including Lewis acids and Brønsted acids, can be employed to promote the cyclization. rgmcet.edu.in For instance, iron(III) chloride has been used as a mild and economical catalyst for the synthesis of N-substituted pyrroles in water. organic-chemistry.org

Catalyst/ReagentAmine SourceConditionsKey Features
Thiazolium salts/DBUVarious amines/NH4OAcReflux in methanolIn situ generation of 1,4-dicarbonyls. tandfonline.com
Iron(III) chlorideAmines, sulfonamidesWater, mild conditionsEconomical and practical. organic-chemistry.org
Microwave irradiationPrimary amines-Accelerated reaction times. nih.gov
Acidic ionic liquidsAminesUltrasonic irradiation, room tempGreen, reusable catalyst system. rgmcet.edu.in
Silica sulfuric acidAmines, diamines, triamineRoom temp, solvent-freeHigh yields, short reaction times. rgmcet.edu.in

Stepwise Synthetic Pathways to the Substituted Pyrrole Core

Stepwise syntheses provide a higher degree of control over the substitution pattern of the pyrrole ring. A regioselective method for preparing 2,5-disubstituted pyrroles has been developed involving a multi-step pathway that starts from pyrrole itself. researchgate.net This approach utilizes a carefully chosen protecting group for the pyrrole nitrogen, such as the N,N-dimethylaminosulfonyl group, which facilitates subsequent lithiation and functionalization steps. researchgate.net Another strategy involves the conversion of enones into 2,4-disubstituted pyrroles in a two-step process. nih.gov

Precursor Design and Synthesis for this compound Construction

The successful synthesis of the target pyrrole is highly dependent on the availability and design of its key precursors: the dicarbonyl component and the nitrogen source.

Preparation of α,γ-Diketone Precursors

The core structure of this compound is derived from a 1,4-dicarbonyl precursor, specifically a 1-(4-methoxyphenyl)-1,4-heptanedione. The synthesis of such 1,4-dicarbonyl compounds can be challenging. alfa-chemistry.com One common method is the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a thiazolium salt. tandfonline.com Another approach is the acid-catalyzed ring-opening of furan (B31954) derivatives. For example, 2,5-dimethylfuran (B142691) can be converted to 2,5-hexanedione (B30556) in the presence of an acid and water. mdpi.com

PrecursorReagentsProduct
Aldehyde and unsaturated ketoneThiazolium salt, DBU1,4-dicarbonyl compound tandfonline.com
2,5-DimethylfuranSulfuric acid, water2,5-Hexanedione mdpi.com

Synthesis of Nitrogen Sources and Their Reactivity in Pyrrole Formation

The nitrogen atom in the pyrrole ring is typically introduced from ammonia or a primary amine. organic-chemistry.orgalfa-chemistry.com In the context of the Paal-Knorr synthesis, the amine acts as a nucleophile, attacking the carbonyl groups of the 1,4-dicarbonyl precursor. alfa-chemistry.com The reactivity of the amine can be influenced by its structure and the reaction conditions. For instance, both aliphatic and aromatic amines, including those with electron-donating or electron-withdrawing groups, are suitable substrates. alfa-chemistry.com Alternative nitrogen sources like magnesium nitride can also be used, providing a convenient source of ammonia. organic-chemistry.org

Mechanistic Insights into Pyrrole Ring Formation Leading to this compound

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. wikipedia.orgorganic-chemistry.org The reaction is generally understood to proceed via the formation of a hemiaminal intermediate. wikipedia.org

The initial step involves the attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. wikipedia.org Subsequently, the amine attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This intermediate then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The ring formation step is considered the rate-determining step of the reaction. alfa-chemistry.com

Studies have shown that the stereochemistry of the starting diketone can influence the reaction rate, suggesting that a mechanism involving an enamine intermediate formed before the rate-determining cyclization is unlikely. organic-chemistry.org The presence of substituents on the aryl group of the dicarbonyl precursor can also affect the rate of cyclization. For example, an electron-donating methoxy (B1213986) group has been observed to have a negative effect on the cyclization rate. organic-chemistry.org Quantum chemical studies have further elucidated the energy requirements of the reaction, highlighting the role of water in mediating the cyclization pathway. rsc.org

Reaction Mechanism Studies of Key Cyclization Steps

The formation of the pyrrole ring is the cornerstone of synthesis for compounds like this compound. The Paal-Knorr synthesis, a classic and widely used method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org Detailed mechanistic studies of this reaction have provided significant insights. Research has shown that for the cyclization of meso- and dl-3,4-diethyl-2,5-hexanediones, the reaction rates are different, and the stereochemistry of the starting dione (B5365651) is retained during the reaction. organic-chemistry.org This finding suggests that mechanisms involving the formation of an enamine before the rate-determining cyclization step are unlikely. organic-chemistry.org

Instead, a proposed mechanism that aligns with experimental observations involves the initial formation of a hemiaminal from the dicarbonyl and the amine. This is followed by a rate-determining cyclization step and subsequent dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.org The influence of substituents on the amine has also been studied. For instance, when comparing different aryl-substituted amines, it was found that an electron-withdrawing nitro group on the phenyl ring increases the reaction rate, while an electron-donating methoxy group has a negative effect on the cyclization rate. organic-chemistry.org This is attributed to the influence of these groups on the basicity and nucleophilicity of the reacting amine. organic-chemistry.org

Other pyrrole syntheses involve different mechanistic pathways. For example, the Barton-Zard synthesis proceeds via a 1,4-addition of an isocyanoacetate to a nitroalkene, followed by a 5-endo-dig cyclization and elimination of the nitro group. wikipedia.org Multicomponent reactions offer more complex, one-pot pathways. One such mechanism involves an initial aldol (B89426) addition to create a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr type cyclization and dehydration. researchgate.net Another intricate mechanism is seen in the synthesis from β-enaminones and arylacetylenes, which is proposed to begin with α-iodination of the alkyne, followed by oxidation to a dicarbonyl intermediate, condensation, and finally intramolecular cyclization and dehydration to form the pyrrole. nih.gov

Role of Catalysis in Pyrrole Synthesis (e.g., Metal-Catalyzed, Organocatalytic, Photocatalytic, Electrochemical)

Catalysis is fundamental to the modern synthesis of 2,5-disubstituted pyrroles, offering efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems have been developed.

Metal-Catalyzed Synthesis: Heterogeneous metal catalysis has proven highly effective. For instance, a carbon-supported platinum catalyst (Pt/C) facilitates the direct synthesis of 2,5-disubstituted pyrroles from 1,2-amino alcohols and secondary alcohols through an acceptorless dehydrogenative heterocyclization. rsc.orgrsc.org This method yielded 2-ethyl-5-phenyl-1H-pyrrole, an analogue of the title compound, in high yield (92%). rsc.orgrsc.org The Pt/C catalyst demonstrated superior activity compared to other transition metals and could be recycled without significant loss of activity. rsc.orgrsc.org Other metals are also employed; silver catalysts are used for the cyclization of alkynes with isonitriles, wikipedia.org while gold-based dual catalytic systems can be used to form substituted pyrroles from enyne sulfonamides. nih.gov Rhodium and indium catalysts have been utilized in multicomponent reactions to construct the pyrrole core. researchgate.net

Organocatalytic and Other Greener Approaches: The move towards more sustainable chemistry has spurred the development of organocatalytic and other green catalytic methods. The Clauson-Kaas reaction, a method for producing N-substituted pyrroles, has been adapted using various eco-friendly catalysts. nih.gov These include magnetically recoverable nano-ferric supported catalysts that can be used in aqueous media and recycled multiple times. nih.gov In some cases, the reaction can proceed efficiently without any catalyst, using microwave irradiation in water, which serves as a green solvent. nih.gov

The table below summarizes various catalytic systems used in the synthesis of pyrrole analogues.

Catalyst TypeSpecific Catalyst ExampleReactantsProduct TypeReference
Heterogeneous Metal Platinum on Carbon (Pt/C)1,2-Amino Alcohols + Secondary Alcohols2,5-Disubstituted Pyrroles rsc.org, rsc.org
Homogeneous Metal Silver (Ag)Alkynes + IsonitrilesSubstituted Pyrroles wikipedia.org
Homogeneous Metal Gold (IPrAuCl/AgNTf2)Enyne SulfonamidesSubstituted Pyrroles nih.gov
Homogeneous Metal Rhodium (Rh)Imines + Diazo Compounds + AlkynesSubstituted Pyrroles researchgate.net
Magnetic Nanoparticle Fe3O4@-γ-Fe2O3-SO3HAmines + 2,5-DimethoxytetrahydrofuranN-Substituted Pyrroles nih.gov
No Catalyst Microwave in WaterAnilines + 2,5-DimethoxytetrahydrofuranN-Substituted Pyrroles nih.gov

Atom Economy and Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles, particularly atom economy, are increasingly influential in designing synthetic routes. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comjocpr.com

Many classical pyrrole syntheses, while effective, suffer from poor atom economy. However, modern methods are being developed to address this. For example, a solvent- and catalyst-free Paal-Knorr reaction between 2,5-hexanedione and an amine demonstrates high atom economy, with water being the only byproduct. acs.org Another highly atom-economical approach involves the synthesis of multisubstituted pyrroles from aziridines, where a Lewis acid or protic acid catalyzes a ring-opening and intramolecular cyclization. This method incorporates all atoms from the reactants into the final product, with only the elimination of a water molecule. nih.gov

The acceptorless dehydrogenative condensation using a Pt/C catalyst is another example of a green synthetic route. rsc.orgrsc.org By using the substrates themselves as the source of hydrogen, it avoids the need for external, often stoichiometric, oxidants or hydrogen acceptors, which would otherwise generate significant waste. Such reactions represent a more sustainable and atom-economical pathway to 2,5-disubstituted pyrroles. primescholars.com The ideal chemical process aims for 100% atom economy, where all reactant atoms are found in the product, a goal that addition and rearrangement reactions often approach. jocpr.com

Comparative Analysis of Synthetic Routes to 2,5-Disubstituted Pyrroles

Several distinct synthetic strategies exist for accessing 2,5-disubstituted pyrroles, each with its own advantages and limitations. A comparative analysis highlights the evolution from classical methods to more modern, efficient protocols.

Synthetic MethodStarting MaterialsKey Features & LimitationsReference
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds + Amines/AmmoniaBroad applicability; often requires acidic conditions which can lead to side products (furans); can be adapted to be solvent-free and highly atom-economical. acs.org, organic-chemistry.org
Knorr Pyrrole Synthesis α-Amino-ketones + β-KetoestersA classical, versatile method for constructing highly substituted pyrroles; α-amino-ketones are often unstable and must be generated in situ. wikipedia.org, wikipedia.org
Barton-Zard Synthesis Isocyanoacetates + NitroalkenesGood for specific substitution patterns; proceeds via a multi-step, one-pot sequence. wikipedia.org
Van Leusen Reaction Tosylmethyl isocyanide (TosMIC) + EnonesA Michael addition followed by cyclization; useful for certain substitution patterns. wikipedia.org
Dehydrogenative Condensation 1,2-Amino Alcohols + Secondary AlcoholsModern, green approach using heterogeneous catalysts (e.g., Pt/C); high atom economy as it avoids external oxidants; wide substrate scope. rsc.org, rsc.org
Solid-Phase Synthesis Resin-bound substratesAllows for the construction of compound libraries; can involve reactions like the Stetter reaction for C-C bond formation on the solid support. nih.gov
Chemoenzymatic Synthesis DiketonesCombines selective enzymatic amination with classical Knorr synthesis; offers high selectivity under mild conditions. researchgate.net

The Paal-Knorr and Knorr syntheses are foundational methods that provide access to a wide range of pyrroles. organic-chemistry.orgwikipedia.org However, they can require harsh conditions or unstable precursors. In contrast, modern catalytic methods, such as the dehydrogenative condensation developed by Shimizu and colleagues, offer a greener and more efficient alternative for synthesizing 2,5-disubstituted pyrroles from readily available alcohols and amino alcohols. rsc.orgrsc.org This method boasts a higher turnover number than many previously reported systems and utilizes a recyclable heterogeneous catalyst, aligning well with the principles of sustainable chemistry. rsc.orgrsc.org Furthermore, the development of solid-phase and chemoenzymatic routes provides powerful tools for creating libraries of compounds for screening and for achieving high levels of selectivity, respectively. nih.govresearchgate.net

Reactivity and Transformations of 2 4 Methoxyphenyl 5 Ethyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring of 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole

The pyrrole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, significantly increasing the electron density of the ring carbons and rendering it more reactive than benzene (B151609). semanticscholar.orgpearson.com

Regioselectivity and Electronic Effects of Substituents

In unsubstituted pyrrole, electrophilic aromatic substitution (EAS) preferentially occurs at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance, which can be described by three resonance structures. quora.comstackexchange.comonlineorganicchemistrytutor.com Attack at the β-positions (C3 and C4) results in an intermediate that is less stable, with only two contributing resonance structures. stackexchange.com

For 2,5-disubstituted pyrroles such as this compound, the α-positions are blocked, directing electrophilic attack to the β-positions (C3 and C4). The regiochemical outcome of the substitution is then determined by the electronic properties of the existing substituents. The 4-methoxyphenyl (B3050149) group at C2 is a powerful electron-donating group through resonance, enriching the electron density of the pyrrole ring. The ethyl group at C5 is a weak electron-donating group through induction.

The strong activating effect of the 4-methoxyphenyl group is expected to direct incoming electrophiles primarily to the C3 position. The delocalization of the nitrogen lone pair and the resonance contribution from the methoxy (B1213986) group synergistically increase the nucleophilicity of the C3 and C5 positions. Since C5 is already substituted, the C3 position becomes the most likely site for electrophilic attack.

Halogenation, Nitration, and Acylation Studies

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the known behavior of similarly substituted pyrroles.

Halogenation: The halogenation of electron-rich pyrroles is typically rapid and can be achieved with mild reagents. N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of pyrroles and other electron-rich heterocycles. masterorganicchemistry.comacs.orgacs.orgbeilstein-archives.org Given the directing effects in this compound, bromination with NBS would be expected to yield primarily the 3-bromo derivative.

Nitration: The nitration of pyrroles requires milder conditions than those used for benzene to avoid polymerization and other side reactions. stackexchange.com A common method involves the use of nitric acid in acetic anhydride (B1165640), which forms acetyl nitrate (B79036) as the reactive electrophile. stackexchange.comcapes.gov.br For 2,5-disubstituted pyrroles, nitration is anticipated to occur at a β-position. stackexchange.com In the case of the title compound, the 3-nitro product would be the expected major isomer.

Acylation: Friedel-Crafts acylation of pyrroles introduces an acyl group, typically at the most reactive position. nsf.govacs.orgacs.orgyoutube.com The reaction can be carried out using an acid chloride or anhydride with a Lewis acid catalyst, although for highly reactive pyrroles, less stringent conditions can be employed. acs.org For this compound, acylation is predicted to occur at the C3 position, yielding the corresponding 3-acylpyrrole.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

Reaction TypeReagent(s)Predicted Major Product
BrominationN-Bromosuccinimide (NBS)3-Bromo-2-(4-methoxyphenyl)-5-ethyl-1H-pyrrole
NitrationNitric acid/Acetic anhydride2-(4-Methoxyphenyl)-5-ethyl-3-nitro-1H-pyrrole
AcylationAcetyl chloride/AlCl₃3-Acetyl-2-(4-methoxyphenyl)-5-ethyl-1H-pyrrole

Functionalization of the Phenyl Ring in this compound

The methoxyphenyl moiety of the title compound offers additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Modification of the Methoxyphenyl Moiety (e.g., Demethylation, Further Aromatic Substitution)

Demethylation: The methoxy group on the phenyl ring can be cleaved to yield the corresponding phenol. Common reagents for the demethylation of aryl methyl ethers include boron tribromide (BBr₃), hydrobromic acid (HBr), and certain thiolates. researchgate.netreddit.comresearchgate.netcommonorganicchemistry.comnih.gov BBr₃ is a particularly effective reagent for this transformation, typically carried out in an inert solvent like dichloromethane. researchgate.netcommonorganicchemistry.comnih.gov This reaction would convert the 4-methoxyphenyl group to a 4-hydroxyphenyl group, providing a handle for further functionalization, such as etherification or esterification.

Further Aromatic Substitution: The phenyl ring itself can undergo further electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-para directing group. Therefore, electrophilic attack on the 4-methoxyphenyl ring will occur at the positions ortho to the methoxy group (and meta to the pyrrole substituent).

Table 2: Functionalization of the Methoxyphenyl Moiety

Reaction TypeReagent(s)Predicted Major Product
DemethylationBoron tribromide (BBr₃)2-(4-Hydroxyphenyl)-5-ethyl-1H-pyrrole
NitrationNitric acid/Sulfuric acid2-(4-Methoxy-3-nitrophenyl)-5-ethyl-1H-pyrrole

Palladium-Catalyzed Cross-Coupling Reactions on Aryl Halide Derivatives

Should the phenyl ring be halogenated (for example, through electrophilic substitution on a demethylated and re-protected precursor), the resulting aryl halide can serve as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netresearchgate.netnih.govcapes.gov.br

The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl halide with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov If a bromo-substituted derivative of this compound were prepared, it could be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. The choice of palladium catalyst and ligands is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to improve reaction efficiency and scope. researchgate.netnih.gov

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

Starting MaterialCoupling PartnerCatalyst/BasePredicted Product
2-(3-Bromo-4-methoxyphenyl)-5-ethyl-1H-pyrrolePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-(4-Methoxy-[1,1'-biphenyl]-3-yl)-5-ethyl-1H-pyrrole

Transformations Involving the Ethyl Substituent of this compound

The ethyl group at the C5 position of the pyrrole ring also presents opportunities for chemical modification, primarily through reactions at the benzylic-like position (the carbon atom of the ethyl group attached to the pyrrole ring).

The C-H bonds at this position are weaker than typical sp³ C-H bonds and are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.orgpearson.compressbooks.pubstackexchange.comstackexchange.com Under controlled conditions, it might be possible to achieve partial oxidation to a ketone or alcohol. Another potential transformation is free-radical halogenation at the benzylic position using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with light or a radical initiator), which would introduce a bromine atom that could be further displaced by nucleophiles. youtube.com

Table 4: Potential Transformations of the Ethyl Substituent

Reaction TypeReagent(s)Potential Product
OxidationPotassium permanganate (KMnO₄), heat1-(5-(4-Methoxyphenyl)-1H-pyrrol-2-yl)ethan-1-one
Benzylic BrominationN-Bromosuccinimide (NBS), light/heat2-(1-Bromoethyl)-5-(4-methoxyphenyl)-1H-pyrrole

Oxidation and Reduction Pathways of the Alkyl Group

The ethyl group at the 5-position of the pyrrole ring presents a site for selective oxidation and reduction reactions. While specific studies on this compound are not extensively documented in this exact context, the reactivity can be inferred from general principles of alkyl-substituted heterocycles.

Oxidation: The benzylic-like position of the methylene (B1212753) group in the ethyl substituent makes it susceptible to oxidation. Under controlled conditions using mild oxidizing agents, it is conceivable to achieve oxidation to the corresponding acetylpyrrole derivative. More vigorous oxidation could potentially lead to cleavage of the ethyl group or oxidation of the pyrrole ring itself.

Reduction: The ethyl group is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a less stable aromatic system. However, more forceful methods could potentially lead to saturation of the pyrrole ring, although this is often challenging to achieve selectively without affecting other functional groups.

C-H Activation and Selective Functionalization of the Ethyl Moiety

The selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. nih.govprinceton.edu For this compound, the ethyl group offers multiple C-H bonds that could be targeted for functionalization.

Recent advancements in catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds. rsc.org Methodologies involving transition metal catalysts, often directed by a coordinating group on the substrate, have shown remarkable success in achieving site-selective C-H activation. dntb.gov.ua In the case of the title compound, the nitrogen atom of the pyrrole ring or a strategically placed directing group could facilitate the selective functionalization of the ethyl moiety. For instance, a palladium-catalyzed process could potentially introduce aryl or alkyl groups at the terminal methyl group of the ethyl substituent. iisermohali.ac.in

The development of radical-based C-H functionalization reactions also presents opportunities for modifying the ethyl group. rsc.org These methods often proceed under mild conditions and can tolerate a variety of functional groups.

Nucleophilic Reactivity and Organometallic Transformations of this compound

The pyrrole ring, particularly when substituted with an electron-donating group like methoxyphenyl, exhibits significant nucleophilic character. This reactivity can be harnessed for various synthetic transformations, including those involving organometallic intermediates.

Lithiation and Subsequent Derivatization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of this compound, the pyrrole nitrogen can be deprotonated with a strong base like n-butyllithium (n-BuLi) to form a lithium salt. researchgate.netresearchgate.net This lithiated intermediate can then react with a wide range of electrophiles to introduce new functional groups at the 5-position, adjacent to the nitrogen.

Furthermore, the methoxy group on the phenyl ring can also act as a directing group for lithiation at the ortho position of the phenyl ring. researchgate.netresearchgate.net By carefully choosing the reaction conditions and the stoichiometry of the base, it may be possible to achieve selective lithiation at either the pyrrole or the phenyl ring. The resulting organolithium species are versatile intermediates that can be quenched with various electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to yield a diverse array of substituted products.

ReagentElectrophileProduct
n-BuLiR-X (Alkyl halide)2-(4-Methoxyphenyl)-5-ethyl-5-alkyl-1H-pyrrole
n-BuLiRCHO (Aldehyde)2-(4-Methoxyphenyl)-5-ethyl-5-(hydroxyalkyl)-1H-pyrrole
n-BuLiCO2This compound-5-carboxylic acid

Functionalization via Organometallic Intermediates

Beyond lithiation, other organometallic reagents can be employed to functionalize this compound. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the pyrrole ring would first need to be halogenated or converted into a suitable organometallic species (e.g., a boronic acid or ester).

The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers another avenue for functionalization. nih.gov This would require the introduction of an azide (B81097) or alkyne functionality onto the pyrrole scaffold, which could then be coupled with a complementary reaction partner to construct more complex molecular architectures.

Heterocyclic Ring Opening and Rearrangement Reactions of this compound

The pyrrole ring is generally stable; however, under certain conditions, it can undergo ring-opening or rearrangement reactions. msu.edursc.org For instance, treatment with strong acids can lead to protonation and subsequent polymerization or decomposition. msu.edu

In some cases, pyrroles can participate in cycloaddition reactions. wikipedia.org While simple pyrroles are often poor dienes in Diels-Alder reactions, the presence of activating substituents can enhance their reactivity. nih.gov It is conceivable that under specific conditions, this compound could react with a potent dienophile, leading to a bicyclic adduct that could then undergo further transformations.

Rearrangement reactions of substituted pyrroles are also known. For example, the Ciamician-Dennstedt rearrangement involves the reaction of a pyrrole with a dihalocarbene to yield a 3-halopyridine. wikipedia.org The applicability of this reaction to the title compound would depend on the specific reaction conditions and the influence of the substituents.

Photochemical and Electrochemical Reactivity of this compound

The extended π-system of this compound suggests that it will exhibit interesting photochemical and electrochemical properties. mdpi.com

Photochemical Reactivity: Upon absorption of UV light, the molecule can be promoted to an excited state, which can then undergo various photochemical reactions. These can include isomerizations, cycloadditions, or electron transfer processes. The presence of the methoxyphenyl group, a known chromophore, will influence the absorption spectrum and the nature of the excited states. The specific photochemical pathways would need to be investigated experimentally, but possibilities include [2+2] cycloadditions or reactions involving the generation of radical intermediates.

Electrochemical Reactivity: The electron-rich nature of the pyrrole and methoxyphenyl rings makes this compound susceptible to oxidation. Cyclic voltammetry would likely reveal one or more oxidation waves corresponding to the removal of electrons from the π-system. The potential at which these oxidations occur would provide information about the electron-donating ability of the molecule. The resulting radical cations could be reactive species, potentially undergoing dimerization or reaction with nucleophiles present in the medium.

Conversely, reduction of the molecule would be more challenging due to its electron-rich character. However, under sufficiently negative potentials, it might be possible to add an electron to the lowest unoccupied molecular orbital (LUMO) of the π-system.

Advanced Characterization and Structural Elucidation of 2 4 Methoxyphenyl 5 Ethyl 1h Pyrrole in Mechanistic Studies

Spectroscopic Methodologies for Probing Reaction Intermediates and Products

Spectroscopic techniques are indispensable tools for the real-time monitoring of chemical reactions and the characterization of transient intermediates and final products. For 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole, a multi-faceted spectroscopic approach allows for a comprehensive understanding of its formation and reactivity.

Application of Advanced NMR Spectroscopy in Reaction Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of molecules in solution. Advanced NMR techniques can provide detailed insights into reaction mechanisms by identifying intermediates and characterizing final products.

In the study of pyrrole (B145914) derivatives, 1H and 13C NMR are fundamental. For a related compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate, specific proton and carbon signals were identified. researchgate.net The 1H NMR spectrum showed characteristic signals for the methoxy (B1213986) group protons at 3.66 ppm and the aromatic protons of the methoxyphenyl group at 6.70 and 7.06 ppm. researchgate.net The 13C NMR spectrum similarly provided signals for the methoxy carbon at 55.2 ppm and aromatic carbons between 113.5 and 159.8 ppm. researchgate.net

For this compound, one would expect to observe distinct signals corresponding to the ethyl group (a quartet and a triplet), the methoxy group (a singlet), the protons on the pyrrole ring, and the protons on the 4-methoxyphenyl (B3050149) ring. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the structure and helping to assign all signals unambiguously. Monitoring a reaction mixture over time using NMR can reveal the disappearance of starting materials and the appearance of intermediates and the final pyrrole product, thus elucidating the reaction pathway. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrole-NH8.0 - 9.0 (broad)-
Pyrrole-H6.0 - 7.0105 - 120
Methoxyphenyl-H (ortho to OMe)~6.9 (d)~114
Methoxyphenyl-H (meta to OMe)~7.5 (d)~128
Methoxy (OCH₃)~3.8 (s)~55
Ethyl (CH₂)~2.7 (q)~22
Ethyl (CH₃)~1.3 (t)~14

Note: These are predicted values based on typical ranges for similar structures. Actual values may vary.

Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Structure Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule. youtube.comnih.gov These methods are complementary and can be used to study the conformational and electronic structure of pyrrole derivatives. nih.gov

The IR spectrum of a related 2-(4-methoxyphenyl)pyrrole derivative showed characteristic absorption bands for O-H (3375 cm⁻¹) and carbonyl groups (1730 cm⁻¹ and 1658 cm⁻¹). researchgate.net For this compound, key expected IR absorptions would include:

N-H stretch: A broad band around 3300-3400 cm⁻¹, characteristic of the pyrrole nitrogen.

Aromatic C-H stretch: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹ for the ethyl group.

C=C stretch: Bands in the 1500-1610 cm⁻¹ region, corresponding to the pyrrole and phenyl rings.

C-O-C stretch: A strong absorption around 1250 cm⁻¹ for the methoxy ether linkage.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C=C bonds, which are often strong in Raman spectra. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and aid in the assignment of experimental spectra, offering deeper insight into the molecule's electronic structure and conformation. nih.govnih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-3400 (broad)Weak
Aromatic C-H Stretch3000-3100 (sharp)3000-3100 (strong)
Aliphatic C-H Stretch2850-2960 (medium)2850-2960 (strong)
Phenyl Ring Breathing~1600, ~1500~1600 (strong), ~1000 (strong)
Pyrrole Ring Stretch~1550Strong
C-O-C Asymmetric Stretch~1250 (strong)Weak

High-Resolution Mass Spectrometry for Tracing Reaction Progress and Byproducts

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds and for identifying trace-level intermediates and byproducts in a reaction mixture. acs.org By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. mdpi.com

In the synthesis of this compound, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to monitor the reaction's progress. acs.org Aliquots taken from the reaction at different times would show the consumption of reactants and the formation of the desired product, which would have a specific mass-to-charge ratio (m/z). For the target compound (C₁₃H₁₅NO), the expected exact mass of the molecular ion [M+H]⁺ would be precisely determined. The technique is also invaluable for identifying potential side-products, such as over-alkylated pyrroles or products from incomplete reactions, by detecting their unique m/z values. nih.gov

Table 3: Predicted HRMS Data for this compound (C₁₃H₁₅NO)

IonCalculated Exact Mass (m/z)
[M]⁺˙201.1154
[M+H]⁺202.1226
[M+Na]⁺224.1046

X-ray Crystallography of this compound and Its Derivatives

Solid-State Molecular Conformation Analysis

While the specific crystal structure for this compound is not available, analysis of closely related derivatives provides significant insight into its likely conformation. Studies on various 2-(4-methoxyphenyl)-pyrrolidine derivatives reveal that a key conformational feature is the dihedral angle between the plane of the pyrrole (or pyrrolidine) ring and the plane of the phenyl ring.

For instance, in ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the pyrrolidine (B122466) ring is nearly planar and forms a dihedral angle of 85.77(7)° with the attached phenyl ring. iucr.orgnih.gov Similarly, in a related structure, this angle was found to be 83.17°. researchgate.net This near-perpendicular arrangement is a common feature, likely arising from steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrrole ring. This suggests that in the solid state, this compound would also adopt a conformation where the two ring systems are significantly twisted relative to each other.

Table 4: Crystallographic Data for Related 2-(4-Methoxyphenyl)-pyrrole Derivatives

CompoundCrystal SystemSpace GroupDihedral Angle (Pyrrole/Phenyl)Reference
Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylateMonoclinicP2₁/c85.77(7)° iucr.orgnih.gov
Ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylateTriclinicP-183.17° researchgate.net
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylateMonoclinicP2₁/nN/A researchgate.net

Intermolecular Interactions and Crystal Packing in Substituted Pyrroles

The way molecules arrange themselves in a crystal lattice is dictated by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. mdpi.comrsc.org The study of these interactions is key to crystal engineering. rsc.org

N-H···O Hydrogen Bonding: The pyrrole N-H group is a hydrogen bond donor and could interact with the oxygen atom of the methoxy group on a neighboring molecule.

C-H···π Interactions: The C-H bonds of the ethyl group or the aromatic rings could act as weak hydrogen bond donors to the π-systems of adjacent pyrrole or phenyl rings.

π-π Stacking: The aromatic phenyl and pyrrole rings could engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice. In the crystal of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, weak π-π stacking was observed between benzene (B151609) rings with a centroid-centroid separation of 3.8563 (13) Å. nih.gov

Analysis of related structures shows that hydrogen bonding is a dominant feature. For example, in crystals of pyrrolo-azine alcohols, strong intermolecular O-H···O hydrogen bonds lead to the formation of supramolecular dimers. mdpi.com Similarly, in pyrrol-2-yl chloromethyl ketone derivatives, various types of H-bonds and stacking interactions guide the formation of the crystal structure. mdpi.com The interplay of these non-covalent interactions would ultimately determine the final three-dimensional architecture of crystalline this compound.

Theoretical and Computational Studies of 2 4 Methoxyphenyl 5 Ethyl 1h Pyrrole

Quantum Chemical Calculations on the Electronic Structure of 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of the electronic landscape of this compound. These ab initio methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

For instance, the dihedral angle between the pyrrole (B145914) and phenyl rings is a key structural parameter that influences the molecule's conjugation and electronic properties. DFT calculations can provide a precise value for this angle, offering insights into the degree of planarity and potential for electronic communication between the two ring systems. Furthermore, DFT can be used to calculate the total energy of the molecule, which is a measure of its stability. The distribution of electron density can also be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Selected Calculated Ground State Properties of Pyrrole Derivatives Note: This table presents representative data for related pyrrole structures to illustrate the types of properties calculated via DFT, as specific data for this compound is not publicly available. The values are for illustrative purposes only.

Property Calculation Method Value
Total Energy B3LYP/6-311++G(d,p) Varies
Dipole Moment B3LYP/6-311++G(d,p) Varies

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of this compound. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a greater ease of donating electrons, indicating nucleophilic character. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ease of accepting electrons, indicating electrophilic character. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. FMO analysis can identify the specific atoms or regions within the molecule that have the largest contributions to the HOMO and LUMO, thereby predicting the most likely sites for reaction.

Table 2: Frontier Molecular Orbital Properties of Related Aromatic Compounds Note: This table provides a conceptual framework for the FMO analysis of this compound, with illustrative data from related compounds.

Molecular Orbital Energy (eV) Description
HOMO Varies Electron-donating capacity
LUMO Varies Electron-accepting capacity

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound, particularly the rotation around the single bond connecting the pyrrole and phenyl rings, gives rise to different conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By mapping the potential energy surface (PES) as a function of key dihedral angles, researchers can determine the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties. For similar bicyclic systems, the relative orientation of the rings has been shown to be a critical determinant of their properties.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, theoretical vibrational frequencies can be calculated using DFT and compared with experimental FT-IR and Raman spectra. Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. A strong correlation between predicted and experimental spectra would confirm the accuracy of the computational model and the calculated structural and electronic properties.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound in different environments, particularly in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences the molecule's conformation and dynamics. These simulations can also provide insights into the solvation process and the stability of the molecule in various solvents. Understanding solvent effects is critical as most chemical and biological processes occur in solution.

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. Such studies can elucidate, for example, the step-by-step process of electrophilic substitution on the pyrrole ring or other characteristic reactions of this class of compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling for Pyrrole Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. nih.govresearchgate.net This approach is instrumental in predicting the properties of new or untested compounds, thereby accelerating the process of drug discovery and materials science by reducing the need for extensive experimental work. nih.govconicet.gov.ar For pyrrole derivatives, including structures analogous to this compound, QSPR studies provide valuable insights into how structural modifications influence their physical, chemical, and biological characteristics.

The core of QSPR modeling lies in the use of molecular descriptors, which are numerical representations of a molecule's structure. researchgate.net These descriptors can be categorized into several types, such as topological, geometrical, electronic, and physicochemical. By employing statistical methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Genetic Algorithms (GA), researchers can build predictive models that link these descriptors to a specific property. mdpi.comnih.gov

A significant area of application for QSPR in the context of pyrrole derivatives has been the prediction of their antioxidant activity. mdpi.com For instance, a study on a series of pyrrole derivatives utilized quantum chemical descriptors to develop QSAR (a subset of QSPR focused on biological activity) models for predicting their radical scavenging capabilities. mdpi.com The models demonstrated a high degree of predictive accuracy, with determination coefficients (R²) greater than 0.8 for GA-MLR and exceeding 0.9 for ANN models. mdpi.com Key molecular descriptors identified as influential in these models included bond length, Highest Occupied Molecular Orbital (HOMO) energy, polarizability, and the logarithm of the partition coefficient (AlogP). mdpi.com

While a specific QSPR model for this compound is not documented in existing literature, it is possible to extrapolate the types of descriptors that would be crucial for modeling its properties based on studies of similar 2,5-disubstituted pyrroles and compounds containing a methoxyphenyl group. nih.govzsmu.edu.ua The presence of the 4-methoxyphenyl (B3050149) group would significantly influence electronic descriptors due to its electron-donating nature, while the ethyl group would contribute to steric and lipophilic descriptors.

The general workflow for developing a QSPR model for a class of compounds like pyrrole derivatives involves several key steps: data set selection and curation, calculation of a wide range of molecular descriptors, selection of the most relevant descriptors using variable selection techniques, construction of the mathematical model, and rigorous validation of the model's predictive power. nih.govresearchgate.net Validation is typically performed using both internal methods, such as leave-one-out cross-validation, and external validation with a separate test set of compounds. nih.govresearchgate.net

The table below illustrates the types of molecular descriptors commonly employed in QSPR studies of heterocyclic compounds, which would be relevant for modeling the properties of this compound.

Descriptor CategoryExamples of DescriptorsPotential Predicted Property
Topological Wiener index, Kier & Hall shape indicesBoiling point, Molar refractivity
Geometrical (3D) Molecular surface area, Molecular volumeSolubility, Crystal lattice energy
Electronic HOMO/LUMO energies, Dipole moment, Mulliken chargesReactivity, UV-Vis absorption spectra, Antioxidant activity
Physicochemical LogP (octanol-water partition coefficient), Molar refractivityMembrane permeability, Bioavailability

The development of robust QSPR models for pyrrole derivatives holds significant promise for the rational design of new molecules with tailored properties. conicet.gov.ar By understanding the quantitative relationships between molecular structure and function, chemists can strategically modify the pyrrole core and its substituents to optimize desired characteristics, whether for pharmaceutical, agrochemical, or material science applications.

Exploration of Derivatives and Analogues of 2 4 Methoxyphenyl 5 Ethyl 1h Pyrrole

Synthesis of Positional Isomers and Regioisomers of Substituted Pyrroles

The synthesis of positional and regioisomers of substituted pyrroles is a complex task due to the inherent reactivity of the pyrrole (B145914) ring at all five positions. exlibrisgroup.com Controlling the placement of substituents to achieve a desired isomer requires carefully designed synthetic strategies.

One approach to creating specific substitution patterns is through the use of a "halogen dance" reaction. kobe-u.ac.jp This method involves the formal exchange of a halogen atom and a lithium atom on a halogenated aromatic ring. For instance, N-substituted 2,5-dibromopyrroles can be treated to yield 2,4-dibromopyrroles. kobe-u.ac.jp The use of an N,N-dimethylsulfamoyl group on the pyrrole nitrogen has been shown to be particularly effective in facilitating the interconversion between the resulting 2,3- and 2,4-dibromopyrrolyllithiums, allowing for a regiocontrolled synthesis of isomeric dibromopyrroles. kobe-u.ac.jpresearchgate.netrsc.org This demonstrates that with the right directing group, it is possible to prepare isomeric dibromopyrroles in a regiocontrolled manner. kobe-u.ac.jp

Another strategy for achieving regioselective synthesis involves the nih.govnih.gov and exlibrisgroup.comnih.gov sigmatropic rearrangements of O-vinyl oximes. researchgate.net The regioselectivity of pyrrole formation can be controlled by the nature of the α-substituent or by the addition of an amine base. researchgate.net When enolization is favored, a nih.govnih.gov rearrangement followed by a Paal-Knorr cyclization yields a 2,3,4-trisubstituted pyrrole. Conversely, if enolization is disfavored, a exlibrisgroup.comnih.gov rearrangement occurs first, leading to a 2,3,5-trisubstituted pyrrole after cyclization. researchgate.net

Furthermore, a two-step synthesis starting from enones and aminoacetonitrile (B1212223) can produce 2,4-disubstituted pyrroles. exlibrisgroup.comnih.govbeilstein-journals.org This method involves the cyclocondensation of an enone with aminoacetonitrile to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile, which is then converted to the 2,4-disubstituted pyrrole via microwave-induced dehydrocyanation. exlibrisgroup.comnih.govbeilstein-journals.org

The following table summarizes different synthetic approaches to obtaining positional isomers of substituted pyrroles.

Method Starting Materials Product Key Features
Halogen Dance ReactionN-substituted 2,5-dibromopyrroles2,4-dibromopyrrolesRegiocontrolled synthesis of isomers. kobe-u.ac.jpresearchgate.netrsc.org
Sigmatropic RearrangementO-vinyl oximes2,3,4- or 2,3,5-trisubstituted pyrrolesRegioselectivity controlled by reaction conditions. researchgate.net
Enone CyclocondensationEnones, Aminoacetonitrile2,4-disubstituted pyrrolesTwo-step synthesis with microwave-induced dehydrocyanation. exlibrisgroup.comnih.govbeilstein-journals.org

Modification of the Phenyl Substituent (e.g., Varying Methoxy (B1213986) Groups, Other Aryl Substitutions)

The phenyl substituent at the C-2 position of 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole offers a prime site for modification to explore structure-activity relationships. Variations can include altering the position of the methoxy group or replacing it with other functional groups, as well as substituting the entire phenyl ring with other aryl moieties.

The synthesis of 2-aryl-5-alkylpyrroles with diverse aryl groups can be achieved through several established methods. One-pot multicomponent reactions are particularly efficient. For example, a ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols can produce a variety of substituted pyrroles with high regioselectivity and atom efficiency. psu.edu This approach is tolerant of a broad range of functional groups, allowing for the synthesis of pyrroles with different aryl substituents. psu.edu

Another versatile method is the synthesis of 2-aroyl-5-aryl pyrroles through the direct coupling of α,β-unsaturated aldehydes and phenacyl azides, which has been shown to produce a wide range of phenyl(5-phenyl-1H-pyrrol-2-yl)methanones in high yields. acs.org The synthesis of 2-[(5'-(substituted phenyl)-1'-phenyl) pyrazolyl] pyrroles has also been achieved through an environmentally friendly microwave-assisted method, highlighting the feasibility of introducing variously substituted phenyl rings. rsc.org

The table below illustrates examples of modifications to the phenyl substituent in related pyrrole systems.

Modification Synthetic Approach Example Product Reference
Varying Phenyl SubstituentsRuthenium-catalyzed multicomponent reactionVarious 2-aryl-5-alkylpyrroles psu.edu
Aroyl and Aryl SubstitutionCoupling of α,β-unsaturated aldehydes and phenacyl azidesPhenyl(5-phenyl-1H-pyrrol-2-yl)methanone acs.org
Substituted Phenyl IntroductionMicrowave-assisted synthesis2-[(5'-(substituted phenyl)-1'-phenyl) pyrazolyl] pyrroles rsc.org
Fused Ring SystemsOne-pot Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2 process2-Benzyl-7-(4-methoxyphenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-morpholino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one nih.gov

Alteration of the Alkyl Substituent at C-5

The ethyl group at the C-5 position of the pyrrole core is another key site for structural modification. Varying the length and branching of this alkyl chain can significantly influence the compound's physical and biological properties.

General synthetic methods for 2,5-disubstituted pyrroles are well-suited for introducing a variety of alkyl groups at the C-5 position. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and widely used method for preparing substituted pyrroles. uctm.edu By choosing the appropriate 1,4-dicarbonyl precursor, different alkyl groups can be incorporated at the C-5 position.

More modern approaches, such as the direct synthesis of 2,5-disubstituted pyrroles via acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols using a heterogeneous platinum-on-carbon catalyst, have also been developed. researchgate.net This method has been successfully used to synthesize 2-ethyl-5-phenyl-1H-pyrrole and demonstrates the potential for introducing other alkyl groups. researchgate.net

The following table provides examples of how the C-5 alkyl substituent can be varied in related pyrrole syntheses.

Desired C-5 Substituent Applicable Synthetic Method Key Precursors Reference
MethylPaal-Knorr Synthesis2,5-hexanedione (B30556) uctm.edu
Propyl, Butyl, etc.Paal-Knorr SynthesisCorresponding 1,4-diketones uctm.edu
Various Alkyl GroupsDehydrogenative HeterocyclizationCorresponding 1,2-aminoalcohols researchgate.net
TrifluoromethylNot specified2-aryl-5-trifluoromethyl pyrrole compounds google.com

Introduction of Additional Functional Groups to the Pyrrole Core

The pyrrole ring itself is amenable to further functionalization, allowing for the introduction of a wide range of chemical moieties that can fine-tune the molecule's properties. Electrophilic substitution is a primary method for achieving this, with the existing substituents on the ring directing the position of the incoming group. uctm.edu

Halogenation: Pyrroles can be readily halogenated. uctm.edu For instance, the halogenation of 2,5-disubstituted pyrroles can be achieved using various reagents. A regiocontrolled halogen dance reaction of 2,5-dibromopyrroles can lead to the formation of 2,4-dibromopyrroles. kobe-u.ac.jpresearchgate.netrsc.org The use of N-chlorosuccinimide can introduce a chlorine atom onto the pyrrole ring. nih.gov A general approach to halogenated arylpyrroles has been described using newly synthesized halogenated pyrroles and 2,6-disubstituted nitrobenzenes or anilines. acs.org

Nitration: The nitration of pyrroles can be achieved, although care must be taken due to the sensitivity of the pyrrole ring. semanticscholar.org Acetyl nitrate (B79036) has been used for the nitration of pyrrole, typically yielding 2-nitro derivatives. semanticscholar.org The nitration of some 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones with nitronium tetrafluoroborate (B81430) has also been reported. researchgate.net

Acylation: Acylation of the pyrrole ring is a common transformation. N-alkoxycarbonyl protected pyrroles can be regioselectively acylated at the 2-position, in contrast to N-sulfonyl pyrroles which tend to acylate at the 3-position. organic-chemistry.org

The table below summarizes methods for introducing various functional groups onto the pyrrole core.

Functional Group Reagent/Method Position of Substitution Reference
BromoHalogen Dance ReactionC-4 kobe-u.ac.jpresearchgate.netrsc.org
ChloroN-chlorosuccinimideVaries nih.gov
NitroAcetyl nitrate, Nitronium tetrafluoroborateC-2 or other positions depending on substrate semanticscholar.orgresearchgate.net
AcylCarboxylic acids with sulfonic acid anhydride (B1165640) activatorC-2 (for N-alkoxycarbonyl pyrroles) organic-chemistry.org

Development of Polymeric and Oligomeric Pyrrole Architectures

Pyrrole and its derivatives are well-known precursors for the synthesis of conducting polymers and oligomers. The polymerization of this compound can lead to novel materials with tailored electronic and optical properties.

Polymerization of pyrrole derivatives can be achieved through chemical or electrochemical methods. google.com In chemical oxidative polymerization, oxidants such as ferric chloride are commonly used. mdpi.com The properties of the resulting polypyrrole can be influenced by the substituents on the monomer. Introducing functional groups at the β-position of the pyrrole ring can improve the solubility, processability, and thermal stability of the polymer. mdpi.com N-substituted pyrroles can lead to polymers with a more regular structure. mdpi.com

The formation of nanostructured polypyrrole, such as nanoparticles and nanotubes, can be achieved using methods like microemulsion polymerization with the aid of surfactants. nih.gov These nanostructured materials often exhibit enhanced properties compared to their bulk counterparts due to their high surface area and ordered structures. nih.gov

The development of oligopyrroles, which are well-defined short-chain polymers, is also an active area of research. These oligomers can serve as models for understanding the properties of the corresponding polymers. nih.gov

Architecture Synthetic Method Key Considerations Potential Properties
PolymerChemical or Electrochemical OxidationChoice of oxidant, solvent, and substituents on the monomer. google.commdpi.comElectrical conductivity, thermal stability, processability. mdpi.com
Nanoparticles/NanotubesMicroemulsion PolymerizationUse of surfactants and templates to control morphology. nih.govEnhanced electrochemical activity and optical properties. nih.gov
OligomersStepwise synthesisControl over chain length and substitution pattern. nih.govModel systems for studying polymer properties. nih.gov

Structure-Reactivity Relationships in Substituted Pyrrole Systems

The reactivity of the pyrrole ring is significantly influenced by the nature and position of its substituents. Both electronic and steric effects play a crucial role in determining the outcome of chemical reactions.

Electronic Effects: The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. nih.gov The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. nih.gov Electron-donating groups on the pyrrole ring further enhance its reactivity towards electrophilic substitution. Conversely, electron-withdrawing groups decrease the electron density of the ring, making it less reactive. The oxidation potential of pyrrole monomers, a key factor in electropolymerization, is influenced by the electronic nature of the substituents. researchgate.net

Advanced Applications and Potential in Materials Science Excluding Clinical/biological

Applications in Catalysis and Ligand Design

Design of Pyrrole-Based Ligands for Metal Catalysis

The pyrrole (B145914) moiety is a valuable component in the design of ligands for metal catalysis due to its ability to act as an anionic N-donor. When incorporated into a pincer-type ligand architecture, it can form highly stable and reactive metal complexes. These ligands typically coordinate to a metal center in a meridional fashion, enforcing a specific geometry that can enhance catalytic activity and selectivity. nih.gov

Pyrrole-based PNP pincer ligands, for instance, have been successfully used to synthesize iron complexes that are precursors to catalysts for various chemical transformations. nih.govresearchgate.net The general structure of these ligands involves a central pyrrolide ring flanked by two phosphine-containing arms. The deprotonated pyrrole nitrogen provides a strong anionic anchor to the metal center, while the phosphine (B1218219) groups offer tunable steric and electronic properties.

In the context of 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole, the pyrrole nitrogen could serve as the central coordinating atom of a pincer ligand. The ethyl group at the 5-position and a suitable functional group introduced at the 3 or 4-position could be elaborated into coordinating arms. The 4-methoxyphenyl (B3050149) group at the 2-position would primarily exert an electronic influence on the pyrrole ring and, consequently, on the metal center. The electron-donating nature of the methoxy (B1213986) group could enhance the electron density at the metal, potentially influencing its catalytic reactivity.

Table 1: Examples of Pyrrole-Based Pincer Ligands and their Catalytic Applications

Ligand TypeMetal CenterCatalytic ApplicationReference
PNP (2,5-bis[(diisopropylphosphanyl)methyl]pyrrolide)IronPrecursors for new iron catalysts nih.gov
PNP (2,5-bis(dialkylphosphinomethyl)pyrrole anion)IronAccess to multiple oxidation states for catalysis acs.org
PNP (Pyrrole-based)RhodiumTransformation of dinitrogen into tris(trimethylsilyl)amine researchgate.net
PNP (4,5,6,7-tetrahydroisoindol-2-ide-based)IronCatalytic C-H borylation researchgate.net
PNP (Pyrrole-based)Group 4 Metals (Ti, Zr, Hf)Synthesis of various organometallic complexes nih.gov

Organocatalytic Applications of Pyrrole Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Pyrrole and its derivatives, particularly chiral pyrrolidines, are prominent scaffolds for the design of organocatalysts. These catalysts often operate through the formation of transient iminium or enamine intermediates. thieme-connect.comthieme-connect.de

For instance, chiral bifunctional amine-thiourea catalysts incorporating a pyrrolidine (B122466) moiety have been employed in asymmetric Henry reactions of 1H-pyrrole-2,3-diones. nih.gov In these systems, the pyrrolidine nitrogen acts as a Lewis base, while the thiourea (B124793) group provides hydrogen-bonding interactions to activate the substrate and control the stereochemistry of the reaction.

While this compound itself is not chiral, it could be a precursor for the synthesis of chiral organocatalysts. For example, reduction of the pyrrole ring to a pyrrolidine would create stereocenters that could be controlled through asymmetric synthesis. The substituents at the 2 and 5 positions (4-methoxyphenyl and ethyl) would influence the steric environment around the catalytically active site, potentially leading to high levels of stereoselectivity in catalyzed reactions. The development of organocatalysts from this scaffold could enable a variety of asymmetric transformations. thieme-connect.comthieme.de

Table 2: Representative Pyrrole-Based Organocatalysts and their Applications

Catalyst TypeReaction TypeSubstrate ScopeReference
Chiral bifunctional amine-thiourea with pyrrolidineAsymmetric Henry reaction1H-Pyrrole-2,3-diones and nitroalkanes nih.gov
Quinine-based with pyrrolidine derivative[3+2] Cycloaddition2-Arylidenebenzofuran-3(2H)-ones and imines thieme-connect.com
Pyrrolidine-basedEnamine catalysis of Michael reactionsVarious enals/enones and Michael acceptors thieme-connect.de
Pyrrolidine-basedIminium catalysis of Diels-Alder reactionsα,β-Unsaturated aldehydes and dienes thieme-connect.de

Sensing Applications (e.g., Chemosensors for Specific Analytes, pH Sensors)

The pyrrole ring is a key component in many chromophores and fluorophores, making pyrrole derivatives excellent candidates for the development of optical sensors. Their photophysical properties can be sensitive to the surrounding environment, allowing for the detection of various analytes, including metal ions and changes in pH. mdpi.com

Chemosensors for Specific Analytes:

Pyrrole-based compounds can act as chemosensors through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). nih.gov For instance, a pyrrole-isoxazole derivative has been shown to be a highly selective fluorescent chemosensor for fluoride (B91410) anions. The sensing mechanism involves the deprotonation of the pyrrole N-H group by the fluoride ion, leading to a distinct change in the fluorescence spectrum. researchgate.netnih.gov

The structure of this compound suggests its potential as a building block for chemosensors. The pyrrole N-H group could act as a binding site for anions. The 4-methoxyphenyl group, being fluorescent, could serve as the signaling unit. Upon binding of an analyte to the pyrrole nitrogen, a change in the electronic properties of the molecule could modulate the fluorescence of the methoxyphenyl group, providing a detectable signal. The ethyl group could be modified to introduce additional binding sites for specific analytes, enhancing selectivity.

pH Sensors:

The acidity of the pyrrole N-H proton makes pyrrole derivatives suitable for pH sensing applications. Deprotonation of the pyrrole nitrogen at higher pH values can lead to significant changes in the absorption and fluorescence properties of the molecule. This principle is utilized in diketo-pyrrolo-pyrrole (DPP) dyes, which function as fluorescent pH indicators. rsc.orgresearchgate.netnih.gov The deprotonation of the lactam nitrogen atoms in the DPP core at high pH results in a noticeable alteration of their spectra. rsc.org

Polypyrrole, a conductive polymer derived from pyrrole, is also widely used in the fabrication of pH sensors. The conductivity of polypyrrole is dependent on its protonation state, which changes with pH. This change in conductivity can be measured electrochemically, providing a quantitative measure of pH. capes.gov.bracs.orgrsc.orgrsc.org

For this compound, the pyrrole N-H could respond to changes in pH. In acidic conditions, the pyrrole ring would be protonated, while in basic conditions, it would be deprotonated. This change in protonation state could alter the electronic communication between the pyrrole ring and the 4-methoxyphenyl substituent, leading to a pH-dependent optical or electrochemical response.

Table 3: Sensing Applications of Pyrrole Derivatives

Sensor TypeAnalyteSensing MechanismReference
Fluorescent ChemosensorFluoride anionDeprotonation of pyrrole N-H researchgate.netnih.gov
Fluorescent pH IndicatorpHDeprotonation of lactam nitrogens in DPP core rsc.orgresearchgate.netnih.gov
Electrochemical pH SensorpHProtonation/deprotonation of polypyrrole backbone capes.gov.bracs.orgrsc.orgrsc.org
Fluorescent ChemosensorMetal IonsCoordination with metal ions affecting fluorescence researchgate.net
Phosphorescent Bioimaging-Aggregation-induced phosphorescence of aryl-substituted pyrroles nih.gov

Future Directions and Emerging Research Avenues for 2 4 Methoxyphenyl 5 Ethyl 1h Pyrrole

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and process control. nih.gov Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.pt This methodology is particularly well-suited for the synthesis of heterocyclic compounds like pyrroles.

Future research on 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole will likely involve adapting established pyrrole (B145914) syntheses, such as the Paal-Knorr or Hantzsch methods, to continuous flow platforms. uc.pt Such an approach would enable the rapid and efficient production of the target compound. More importantly, automated flow synthesis platforms can be programmed to systematically vary starting materials, allowing for the creation of a library of analogues of this compound with diverse substitutions on the pyrrole core and phenyl ring. This automated approach accelerates the synthesis-purification-analysis cycle, significantly speeding up the discovery of derivatives with optimized properties.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrrole Derivatives

Feature Batch Synthesis Flow Chemistry
Scalability Often requires re-optimization for different scales. Easily scaled by running the system for longer periods.
Safety Handling of large quantities of hazardous reagents or unstable intermediates poses risks. Small reaction volumes at any given time minimize risks of explosions or thermal runaways. nih.gov
Heat & Mass Transfer Inefficient, leading to temperature gradients and potential side reactions. Superior surface-area-to-volume ratio allows for excellent heat and mass transfer.
Reproducibility Can be variable between batches due to mixing and heating inconsistencies. Highly reproducible due to precise computer control over reaction parameters.
Integration Difficult to integrate multiple reaction and purification steps. Readily allows for multi-step, sequential processes including in-line purification and analysis. uc.pt

High-Throughput Screening for Novel Reactivity or Materials Applications

High-throughput screening (HTS) is a powerful strategy for rapidly evaluating large numbers of chemical compounds for a specific biological or material property. nih.gov Given the structural versatility of the pyrrole scaffold, HTS is an ideal methodology to uncover novel applications for this compound and its derivatives.

In materials science, pyrrole-based compounds are precursors to conductive polymers and organic semiconductors. frontiersin.orgtdl.org An array of derivatives of this compound, generated via automated synthesis, could be screened for properties relevant to organic electronics. This could involve depositing the compounds as thin films and rapidly assessing their conductivity, photoluminescence, or performance in simple electronic devices. nih.gov Such a screening process could identify candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. Furthermore, HTS can be employed to discover new catalytic activities, exploring the potential of metal complexes incorporating this pyrrole as a ligand.

Table 2: Potential High-Throughput Screening Applications

Application Area Property to be Screened Potential Outcome
Organic Electronics Electrical conductivity, charge carrier mobility, photoluminescence quantum yield. Identification of new semiconducting materials for transistors, OLEDs, and solar cells. tdl.org
Heterogeneous Catalysis Catalytic activity for specific organic transformations (e.g., Knoevenagel condensation). frontiersin.org Development of novel, robust, and recyclable catalysts.
Biomedical Imaging Fluorescence properties (e.g., brightness, specific targeting). Discovery of new fluorescent probes or dyes for cell imaging. mdpi.com
Drug Discovery Inhibition of specific enzymes (e.g., kinases, cyclooxygenases). nih.govmdpi.com Identification of lead compounds for therapeutic development.

Green Chemistry and Sustainable Synthesis Innovations for Pyrrole Derivatives

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly guiding synthetic route design. lucp.net Future work on this compound will undoubtedly focus on developing more sustainable synthetic methodologies. This involves moving away from hazardous reagents and volatile organic solvents and exploring eco-friendly alternatives.

Innovations in this area could include:

Use of Green Solvents : Replacing traditional solvents with water, ethanol, or ionic liquids. lucp.net

Alternative Energy Sources : Employing microwave irradiation or sonochemistry (ultrasound) to accelerate reactions and improve energy efficiency. semanticscholar.org

Catalytic Routes : Developing highly efficient catalytic systems, such as those using nanoparticles or heterogeneous catalysts, which can be easily recovered and reused. nih.govresearchgate.net An iridium-catalyzed synthesis that produces pyrroles from renewable secondary alcohols and amino alcohols, eliminating two equivalents of hydrogen gas, exemplifies a highly sustainable approach. nih.gov

Biocatalysis : Utilizing enzymes, such as transaminases, to perform key bond-forming steps under mild, aqueous conditions, mimicking nature's synthetic strategies. nih.gov Chemo-enzymatic approaches can offer high selectivity and reduce the need for protecting groups.

Table 3: Green Chemistry Approaches for Pyrrole Synthesis

Approach Description Advantages
Microwave-Assisted Synthesis Uses microwave energy to rapidly heat the reaction mixture. Reduced reaction times, increased yields, higher product purity. semanticscholar.org
Ultrasound-Assisted Synthesis (Sonochemistry) Uses high-frequency sound waves to induce cavitation, enhancing reaction rates. Mild conditions, improved mixing, applicable for heterogeneous reactions. lucp.net
Heterogeneous Catalysis Employs solid-phase catalysts (e.g., nano copper oxide) that are not in the same phase as the reactants. researchgate.net Ease of separation from the reaction mixture, catalyst recyclability, reduced waste. nih.gov
Biocatalysis Uses isolated enzymes or whole-cell systems to catalyze reactions. mdpi.com High chemo-, regio-, and stereoselectivity; mild reaction conditions (pH, temp); biodegradable catalysts. nih.gov

Advanced Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds before they are synthesized in the lab. jcchems.com For this compound, advanced computational methods can guide future research by prioritizing the most promising derivatives for synthesis.

Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of the molecule. nih.gov These calculations can predict how modifications to the ethyl or methoxyphenyl groups will affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for electronic applications. researchgate.net Furthermore, molecular docking simulations can predict the binding affinity of derivatives against specific biological targets, such as enzymes or receptors, providing a virtual screening method to identify potential drug candidates. nih.gov Machine learning algorithms are also emerging as a powerful tool to build models that can predict reaction yields or biological activities based on molecular descriptors, further accelerating the design-synthesis-test cycle. dntb.gov.ua

Table 4: Application of Computational Methods in Pyrrole Derivative Design

Computational Method Application Information Gained
Density Functional Theory (DFT) Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.netacs.org Prediction of stability, reactivity, aromaticity, and optical/electronic properties. nih.gov
Molecular Docking Simulation of the interaction between a small molecule and a biological macromolecule. Prediction of binding modes and affinities, identification of potential biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Statistical modeling of the relationship between molecular structure and biological activity. Identification of key structural features responsible for activity, prediction of the potency of new analogues.
Machine Learning (ML) Development of predictive models from large datasets of chemical reactions or properties. dntb.gov.ua Prediction of reaction outcomes, yields, and physicochemical or biological properties.

Synergy with Nanoscience and Nanotechnology in Pyrrole-Based Materials

The intersection of pyrrole chemistry with nanoscience offers exciting opportunities for creating advanced functional materials. nih.gov Polypyrrole (PPy) is a well-known conducting polymer with applications in electronics, energy storage, and biomedical devices. mdpi.com The specific structure of this compound makes it an intriguing monomer for the synthesis of novel PPy-based nanomaterials.

By polymerizing this functionalized pyrrole, it is possible to create nanostructures such as nanoparticles, nanowires, or thin films with tailored properties. mdpi.com The methoxyphenyl group can influence the electronic properties and solubility of the resulting polymer, while the ethyl group can affect its morphology and processability. These materials could find applications in:

Theranostics : Pyrrole-derived nanoparticles can be engineered for simultaneous therapy and diagnosis, for example, in photothermal therapy and bioimaging. nih.gov

Sensors : The high surface area of PPy nanomaterials makes them excellent candidates for chemical sensors, where the polymer's conductivity changes upon interaction with an analyte.

Drug Delivery : The biocompatible nature of some PPy materials allows for their use as nanocarriers for the controlled release of therapeutic agents. nih.gov

Future research will explore methods to polymerize this compound into well-defined nanostructures and investigate how the substituents influence the final properties and performance of these advanced materials.

Table 5: Potential Nanotechnology Applications for this compound Derivatives

Application Role of Pyrrole Derivative Potential Advantage
Biomedical Imaging As a monomer for fluorescent or photoacoustic nanoparticles. nih.gov Tunable optical properties and potential for targeted delivery.
Photothermal Therapy Formation of polypyrrole nanoparticles that absorb near-infrared light and generate heat. Biocompatible material for selective ablation of diseased tissue. nih.gov
Supercapacitors Creation of porous polypyrrole nanomaterials for electrode fabrication. High surface area for enhanced charge storage capacity. mdpi.com
Biosensors As a functionalized conductive polymer for immobilizing biomolecules (e.g., enzymes, antibodies). Sensitive and selective detection of biological analytes.

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole, and how are intermediates characterized?

Methodological Answer:
A typical synthesis involves base-assisted cyclization of pre-functionalized precursors. For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized via a multi-step reaction starting from substituted diketones and amines, followed by cyclization under reflux with acetic acid and ethanol . Key steps include:

  • Intermediate Characterization :
    • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., methoxy singlet at δ ~3.8 ppm, pyrrole protons at δ 6.2–6.8 ppm) .
    • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 354.1442) .
    • MP : Melting points (e.g., 138–140°C) assess purity .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve structures, with hydrogen bonding and dihedral angles analyzed to confirm molecular geometry . Example parameters:

  • Crystallographic Data : Space group P21_1/c, Z = 4, R-factor < 0.05 .
  • Hydrogen Bonding : O–H···N interactions stabilize packing (e.g., bond length ~2.8 Å) .

Advanced: How can DFT studies elucidate the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), Fukui functions, and global reactivity indices (electronegativity, hardness):

  • Software : Gaussian 09 with B3LYP/6-311++G(d,p) basis set .
  • Key Parameters :
    • HOMO-LUMO gap (~4.5 eV) indicates kinetic stability .
    • Fukui functions identify nucleophilic/electrophilic sites (e.g., pyrrole C2/C5 positions) .
  • Hardness (η) : Calculated via η = (I − A)/2, where I = ionization potential, A = electron affinity .

Advanced: How do hydrogen bonding patterns influence the solid-state properties of this compound?

Methodological Answer:
Graph set analysis (Etter’s method) classifies hydrogen bonds into motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8), which dictate crystal packing . For example:

  • Intermolecular Interactions : O–H···N bonds form chains, enhancing thermal stability .
  • Impact on Solubility : Stronger H-bond networks reduce solubility in apolar solvents .

Advanced: What mechanistic insights exist for the cyclization step in its synthesis?

Methodological Answer:
Kinetic isotope effects (KIEs) and DFT transition-state modeling reveal a concerted mechanism:

  • Isotopic Labeling : 13C^{13}\text{C}-labeling at the diketone carbonyl tracks cyclization kinetics .
  • DFT Transition State : Activation energy (~25 kcal/mol) correlates with experimental yields .

Advanced: How do substituents (e.g., methoxy vs. fluoro) affect the compound’s properties?

Methodological Answer:
Comparative studies of analogs (e.g., 5-ethyl-2-(4-fluorophenyl)-1H-pyrrole) show:

  • Electronic Effects : Methoxy groups increase electron density (NMR δ shifts ~0.3 ppm) vs. electron-withdrawing fluoro .
  • Biological Activity : Methoxy derivatives exhibit higher logP (2.8 vs. 2.2), enhancing membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.